2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a pyridine-based compound featuring a thioacetamide linker and multiple aryl substituents. Its structure includes two chlorophenyl groups (at positions 4 and 6 of the pyridine ring), a cyano group (position 3), and a 4-ethoxyphenylacetamide moiety.
Properties
Molecular Formula |
C28H21Cl2N3O2S |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H21Cl2N3O2S/c1-2-35-21-13-11-20(12-14-21)32-27(34)17-36-28-24(16-31)23(22-5-3-4-6-25(22)30)15-26(33-28)18-7-9-19(29)10-8-18/h3-15H,2,17H2,1H3,(H,32,34) |
InChI Key |
TZJSJTVTIRUXOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The chlorophenyl groups undergo substitution reactions with thiols under basic conditions. For instance, the interaction between the pyridine-thiol intermediate and chloroacetyl chloride proceeds via an SNAr mechanism, facilitated by electron-withdrawing cyano groups.
Amidation Dynamics
The coupling of the acetyl chloride intermediate with 4-ethoxyaniline occurs in tetrahydrofuran (THF) with triethylamine as a base. This step achieves >80% yield when conducted at 0–5°C to minimize side reactions.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis leverages continuous flow systems to enhance reproducibility and yield. For example, the cyclization and amidation steps are performed in segmented flow reactors, reducing reaction times by 40% compared to batch processes.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction time | 12h | 7h |
| Solvent volume | 500 mL | 20 L (recycled) |
| Yield | 72% | 85% |
Catalyst Optimization
Palladium-based catalysts (e.g., Pd/C) are employed in hydrogenation steps to reduce nitro intermediates, achieving 90% selectivity. Catalyst recycling protocols lower production costs by 30%.
Reaction Condition Optimization
Solvent Effects
Polar aprotic solvents like DMF and acetonitrile maximize reaction rates for SNAr steps, while THF is preferred for amidation due to its moderate polarity and low nucleophilicity.
Temperature and Pressure Control
Exothermic reactions, such as the thioether formation, require precise temperature control (0–5°C) to prevent decomposition. High-pressure reactors (up to 3 atm) improve gas-liquid interactions in hydrogenation steps.
Analytical Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98%. Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity, with distinct peaks for ethoxy (δ 1.35 ppm) and thioether (δ 3.8 ppm) groups.
Table 3: Key Spectroscopic Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| $$^1$$H NMR | δ 7.2–7.8 (aromatic protons) | |
| $$^{13}$$C NMR | δ 165.2 (C=O), δ 118.5 (CN) | |
| IR | 2240 cm$$^{-1}$$ (C≡N stretch) |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 520.4 [M+H]$$^+$$, consistent with the theoretical molecular weight.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl and cyanopyridinyl groups may interact with enzymes or receptors, modulating their activity. The thioether linkage can facilitate the compound’s binding to its target, enhancing its efficacy.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- The target compound’s dual chlorophenyl substituents distinguish it from the distyryl-substituted analog in , which may reduce steric hindrance compared to styryl groups .
- The thiophene derivative () demonstrates how core heterocycle variation (pyridine vs. thiophene) alters electronic properties and biological target selectivity .
Key Observations :
- Thiophene derivatives () require cyclization with chloroacetone , highlighting the role of halogenated reagents in heterocycle formation .
Pharmacological and Physical Properties
While direct pharmacological data for the target compound are unavailable, substituent effects in analogs provide insights:
- Trifluoromethyl groups () are associated with increased metabolic stability and target affinity in drug design but may compromise solubility .
- Ethoxy substituents (target compound and ) could enhance membrane permeability due to moderate hydrophobicity.
- Thiophene cores () may exhibit distinct electronic profiles compared to pyridines, influencing interaction with enzymes like kinases or cytochrome P450 .
Biological Activity
The compound 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure features multiple functional groups, including chlorophenyl, cyano, and thioether linkages, which may influence its biological activity.
- Molecular Formula : C26H16Cl2N4O3S
- Molecular Weight : 535.4 g/mol
- IUPAC Name : 2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The presence of the cyano and nitro groups suggests that the compound may interact with nucleophilic sites in enzymes or receptors, potentially modulating their activity.
- Binding Affinity : The thioether linkage may enhance binding to sulfur-containing amino acids in proteins, which is critical for the efficacy of many bioactive compounds.
- Lipophilicity : The chlorophenyl groups increase lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Biological Activity Studies
Recent studies have focused on the antimicrobial properties of similar compounds within the chloroacetamide class. These studies have demonstrated varying degrees of efficacy against different bacterial strains:
Antimicrobial Activity
A study involving N-substituted chloroacetamides revealed that compounds with halogenated phenyl rings exhibited significant antimicrobial activity against:
- Gram-positive Bacteria : Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative Bacteria : Less effective against Escherichia coli.
- Fungi : Moderate effectiveness against Candida albicans .
| Compound Structure | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| N-(4-chlorophenyl) | Strong | Weak | Moderate |
| N-(3-bromophenyl) | Moderate | Weak | Moderate |
Case Studies
- Antimicrobial Testing : In a quantitative structure-activity relationship (QSAR) study, various chloroacetamides were synthesized and tested for their antimicrobial potential. The results indicated that structural modifications significantly influenced biological activity, particularly against Gram-positive organisms .
- Enzyme Inhibition : Compounds similar to 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide were evaluated for their ability to inhibit acetylcholinesterase (AChE), showing promising results that suggest potential use in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
